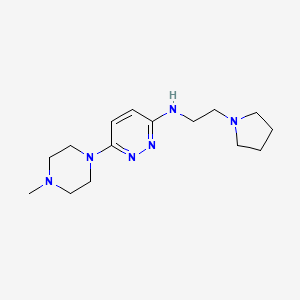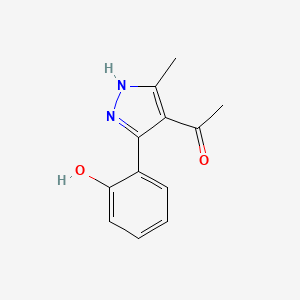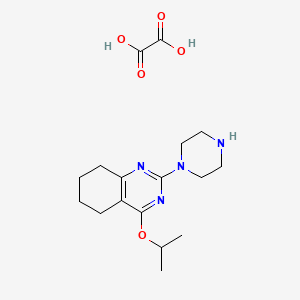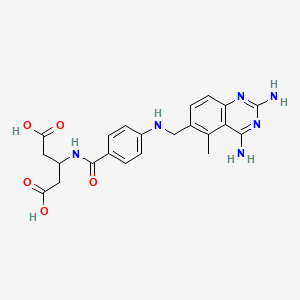![molecular formula C20H16ClN3 B12904951 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 89018-41-7](/img/structure/B12904951.png)
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a chemical compound belonging to the imidazo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system, which contributes to its unique chemical properties and potential therapeutic benefits.
Méthodes De Préparation
The synthesis of 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α-bromoketones in the presence of a base can lead to the formation of the imidazo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s neuroprotective and anti-inflammatory activities are thought to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparaison Avec Des Composés Similaires
8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and exhibit diverse biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also have a fused bicyclic system and are relevant in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Propriétés
Numéro CAS |
89018-41-7 |
|---|---|
Formule moléculaire |
C20H16ClN3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
8-benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H16ClN3/c1-14-12-18(21)23-20-17(13-15-8-4-2-5-9-15)22-19(24(14)20)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Clé InChI |
IWTUXOPROBMMLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)CC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


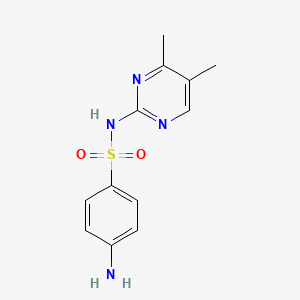

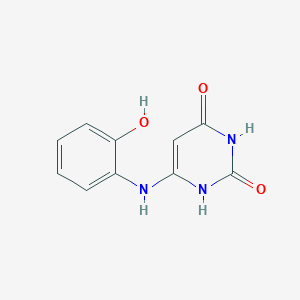
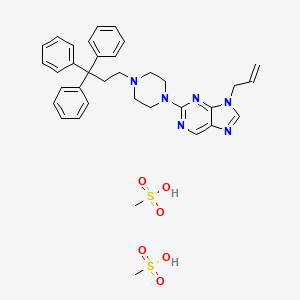
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
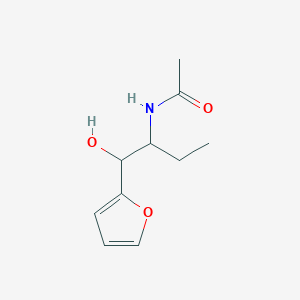
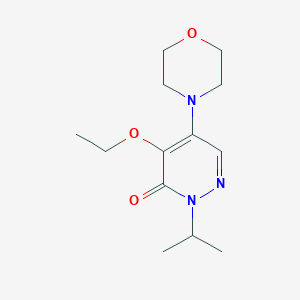
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
